molecular formula C8H16N2O B1268245 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol CAS No. 39753-73-6

2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol

Cat. No. B1268245
CAS RN: 39753-73-6
M. Wt: 156.23 g/mol
InChI Key: VXXZDYKJAPNRPX-UHFFFAOYSA-N
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Description

“2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol” is a chemical compound with the molecular formula C8H16N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol” is characterized by a linear formula of C8H16N2O2 . The molecular weight of the compound is 156.23 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol” include a molecular formula of C8H16N2O and a molecular weight of 156.23 .

Scientific Research Applications

Synthesis of Nitroxide Radicals

2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol: is utilized in the synthesis of nitroxide radicals . These radicals are important for their stable magnetic properties and are used in various applications such as:

Electrophilic Reactions

The compound reacts with electrophiles followed by oxidation to produce mono- and bifunctional substituted nitroxides . These derivatives have applications in:

Chelating Agents

Metallated forms of 1-Hydroxy-2,2,4,5,5-pentamethyl-3-imidazoline can be used to create spin-labeled chelating agents . These agents are useful in:

Enaminocarbonyl and Thiocarbonyl Derivatives

The reactions of the compound can lead to the formation of enaminocarbonyl and thiocarbonyl derivatives . These compounds are significant in:

Kinetics Studies

The kinetics of oxidation of 2,2,4,5,5-pentamethyl-1-hydroxy-3-imidazoline can be studied to understand reaction mechanisms . This has implications in:

properties

IUPAC Name

1-hydroxy-2,2,4,5,5-pentamethylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-6-7(2,3)10(11)8(4,5)9-6/h11H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXZDYKJAPNRPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(N(C1(C)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192837
Record name 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol

CAS RN

39753-73-6
Record name 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039753736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,4,5,5-PENTAMETHYL-2,5-DIHYDRO-1H-IMIDAZOL-1-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWP18R484E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1.5 g (0.01 mole) of 2,2,4,5,5-pentamethyl-3-imidazoline-1-oxyl prepared as described in either of Examples 4 and 5 was solved in 10 ml methanol and treated with 1.5 ml (0.03 mole) of hydrazine or hydrazine-hydrate at ambient temperature. This solution was stored for 12 hours and over this period the methanol evaporated and the color of the solution disappeared. The partly crystallized residue was stirred with acetone and the colorless crystals were filtered and rinsed with acetone. 1.32 g of the isolated crystals with a yield of 88% were crystallized from ethyl acetate producing 1-hydroxy-2,2,4,5,5-pentamethyl-3-imidazoline having a melting point of 127°-128° C.
Name
2,2,4,5,5-pentamethyl-3-imidazoline-1-oxyl
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol
Reactant of Route 2
2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol
Reactant of Route 3
2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol
Reactant of Route 4
2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol

Citations

For This Compound
3
Citations
GI Roshchupkina, AA Bobko, A Bratasz… - Free Radical Biology …, 2008 - Elsevier
Disulfide nitroxide biradicals, DNB, have been used for glutathione, GSH, measurements by X-band electron paramagnetic resonance, EPR, in various cells and tissues. In the present …
Number of citations: 76 www.sciencedirect.com
AG Matveeva, FB Sviridenko, VV Korolev… - The Journal of …, 2008 - ACS Publications
Aromatic compounds are well-known acceptors of primary radical ions that are formed under high-energy irradiation of nonpolar systems. Thus formed radical ion pairs recombine and …
Number of citations: 5 pubs.acs.org
C Becker, G Roshchupkina, T Rybalova, Y Gatilov… - Tetrahedron, 2008 - Elsevier
Enhydroxylaminones—2,2-dimethyl-2,4-dihydro-3H-pyrrol-3-on-1-oxides were shown to give various chlorinated products in the Vilsmeier–Haack reaction. The general sequence of …
Number of citations: 7 www.sciencedirect.com

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